

Unveiling the Selectivity Profile of Calderasib: A Technical Guide

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Compound of Interest

Compound Name: *Calderasib*

Cat. No.: *B15136767*

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Introduction

Calderasib (MK-1084) is a potent and selective, orally bioavailable inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various cancers.^{[1][2][3]} This technical guide provides an in-depth exploration of the selectivity profile of **Calderasib**, presenting key preclinical data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant signaling pathways.

Selectivity Profile of Calderasib

Calderasib has been engineered for high selectivity towards the KRAS G12C mutant, a feature critical for minimizing off-target effects and enhancing its therapeutic window. Preclinical data have demonstrated its potent and selective activity against cancer cells harboring the KRAS G12C mutation.

Biochemical and Cellular Potency

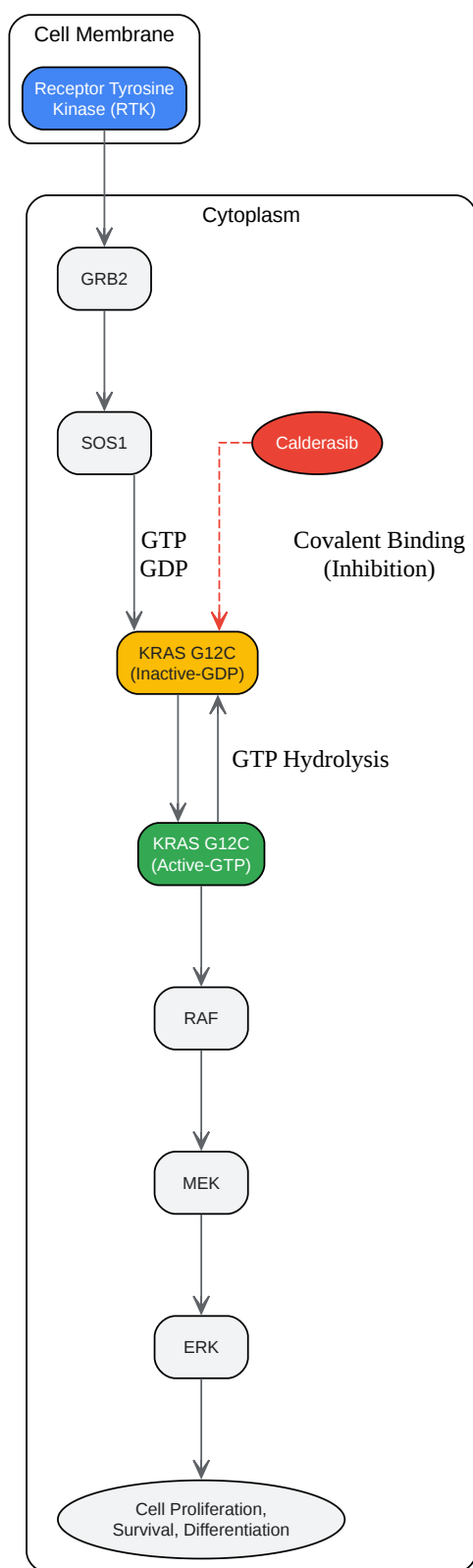
Calderasib exhibits nanomolar potency in both biochemical and cellular assays, effectively inhibiting the KRAS G12C mutant and its downstream signaling pathways.

Assay Type	Target/Cell Line	Parameter	Value
Guanine Nucleotide Exchange Assay	KRAS G12C	IC50	1.2 nM[3][4]
Cellular Phospho-ERK1/2 Assay	H358 (KRAS G12C Mutant)	IC50	9 nM[3][4]
Cellular Proliferation Assay	KRAS G12C Mutant Cell Lines	IC50	1 - 42 nM[5]

A preclinical profile of **Calderasib** presented at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics highlighted its excellent off-target and ion channel profile, suggesting a low potential for off-target related toxicities.[5] This high degree of selectivity is a key differentiating feature of **Calderasib**.

Mechanism of Action

Calderasib functions as a covalent inhibitor, irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.



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Mechanism of action of **Calderasib** in the MAPK signaling pathway.

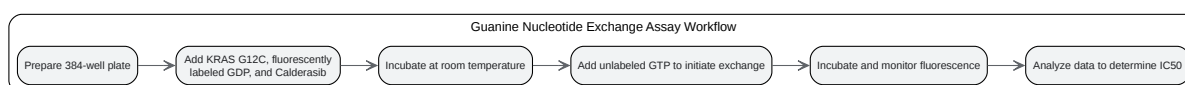
Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Guanine Nucleotide Exchange Assay

This assay measures the ability of **Calderasib** to inhibit the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.

Workflow:



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